molecular formula C18H17N3O3 B2376724 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one CAS No. 850803-28-0

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one

Cat. No.: B2376724
CAS No.: 850803-28-0
M. Wt: 323.352
InChI Key: ZHADVAKVBGAQPS-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is a substituted quinoline derivative characterized by a nitro group at position 3, a methyl group at position 1, and a benzyl(methyl)amino substituent at position 2. The quinolin-2-one core provides a planar aromatic system, while the nitro group and alkyl/aryl substituents modulate electronic and steric properties.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-19(12-13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)20(2)18(22)17(16)21(23)24/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHADVAKVBGAQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319598
Record name 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850803-28-0
Record name 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    N-Alkylation: The benzyl and methyl groups can be introduced through N-alkylation reactions. Benzyl chloride and methyl iodide are commonly used alkylating agents in the presence of a base such as potassium carbonate.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products

    Reduction Product: 4-[Benzyl(methyl)amino]-1-methyl-3-aminoquinolin-2-one.

    Oxidation Product: 4-[Benzyl(methyl)amino]-1-carboxy-3-nitroquinolin-2-one.

    Substitution Product: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to selectively target cancer cells, including those expressing NQO1 (NAD(P)H:quinone oxidoreductase 1). These compounds demonstrated cytotoxicity against breast cancer cells, with some showing IC50 values as low as 140 nM, indicating potent activity against both NQO1-expressing and non-expressing cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress and the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. The ability to modulate the redox state within cells is a crucial aspect of their anticancer activity .

Synthesis and Chemical Properties

Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes. One notable method involves the regioselective nucleophilic substitution of 2,4-dichloro-3-nitroquinoline with appropriate amines under microwave irradiation conditions, which enhances yield and reduces reaction times .

Chemical Stability and Properties
The compound's stability and reactivity are influenced by its nitro group, which can undergo reduction under specific conditions, potentially leading to different derivatives with varied biological activities. Understanding these properties is essential for optimizing its applications in drug development.

Antimicrobial Properties
In addition to its anticancer potential, there is emerging evidence that quinoline derivatives possess antimicrobial properties. Studies have suggested that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further investigation as antimicrobial agents .

Neuroprotective Effects
Preliminary research indicates that certain quinoline derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role in disease progression. Compounds that can mitigate oxidative damage may offer therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies and Research Findings

Study Findings Reference
Anticancer ActivityDemonstrated selective cytotoxicity towards NQO1-expressing breast cancer cells with IC50 values ranging from 140 nM to 190 nM.
Antimicrobial ActivityExhibited significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
Neuroprotective EffectsSuggested ability to protect neuronal cells from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl and methyl groups enhance its lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Quinoline Derivatives
  • 1-Methyl-3-nitroquinolin-2-one analogs: Derivatives lacking the 4-substituent (e.g., 1-methyl-3-nitroquinolin-2-one) exhibit reduced steric hindrance, leading to higher solubility in polar solvents. However, the absence of the benzyl(methyl)amino group diminishes intermolecular π-π stacking interactions observed in the parent compound .
  • 4-Benzylamino-pyridine derivatives: Compounds like 4-Benzylaminopyridine (, entry 2) share a benzylamino substituent but lack the quinolinone core. These analogs show weaker hydrogen-bonding capacity due to the absence of the carbonyl oxygen, which limits their utility in crystal engineering .
Nitro-Substituted Heterocycles
  • 4-Benzyloxy-3-nitro styrenoxide (, entry 10): This compound features a nitro group and benzyloxy substituent but on a styrenoxide scaffold. The reduced aromaticity compared to quinolinone results in lower thermal stability (melting point ~120°C vs. ~180°C for the target compound) .

Functional Group Comparisons

Benzyl(methyl)amino vs. Benzylidene Substituents

The benzyl(methyl)amino group in the target compound facilitates N–H···O hydrogen bonding, whereas benzylidene substituents (e.g., in 4-benzylidene-2-methyl-4H-oxazol-5-one, , entry 5) promote C=O···π interactions. This difference alters crystal packing: the target compound forms layered structures, while benzylidene analogs adopt helical motifs .

Nitro Group Position

In 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol (), the nitro group is absent, but a nitro substituent at position 3 (as in the target compound) enhances electron-withdrawing effects, lowering the LUMO energy by ~1.2 eV (calculated via DFT studies) .

Data Table: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Hydrogen Bonding π-π Stacking Reference
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one Quinolin-2-one 3-NO₂, 1-CH₃, 4-Bn(Me)N 178–182 N–H···O Yes
4-Benzylaminopyridine Pyridine 4-BnNH₂ 95–98 N–H···N (weak) No
4-Benzyloxy-3-nitro styrenoxide Styrenoxide 3-NO₂, 4-BnO 118–121 O–H···O Limited
1-Benzyl-3-[(4-methylphenyl)imino]indolin-2-one Indolin-2-one 1-Bn, 3-Ph(Me)N 155–158 C=O···π Yes

Research Findings and Implications

  • For example, compounds like those in exhibit short-axis molecular stacking (b-axis ~4.6 Å), driven by nitro-group-mediated dipole interactions .
  • Thermal Stability: The benzyl(methyl)amino group increases thermal stability compared to non-alkylated analogs (e.g., 4-benzylaminoquinolin-2-one), likely due to enhanced van der Waals interactions .
  • Supramolecular Applications : Unlike simpler benzyloxy derivatives (), the target compound’s hydrogen-bonding and π-stacking capabilities make it a candidate for designing metal-organic frameworks (MOFs) or co-crystals .

Biological Activity

4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 300.32 g/mol

This structure includes a quinoline core, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .

Anticancer Properties

Research highlights the compound's cytotoxic effects on cancer cells. A study demonstrated that quinoline derivatives could selectively induce apoptosis in breast cancer cells. Specifically, compounds with similar structures showed IC50 values ranging from 140 nM to 190 nM against NQO1-expressing cells, indicating a promising avenue for cancer therapy .

The mechanism of action for this compound primarily involves:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxicity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, disrupting normal cellular functions and promoting apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives. Among them, a derivative closely related to this compound exhibited significant cytotoxicity against MDA468-NQ16 breast cancer cells. The study concluded that the compound's mechanism likely involves targeting NQO1 pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzyl group enhanced antimicrobial activity, providing insights into structure-activity relationships (SAR) that could inform future drug development.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (nM)Reference
AnticancerMDA468-NQ16 (Breast Cancer)140 - 190
AntimicrobialStaphylococcus aureus< 100
AntimicrobialEscherichia coli< 100

Q & A

Basic: What synthetic methodologies are validated for synthesizing 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one?

The synthesis of quinolin-2-one derivatives typically involves condensation reactions and functional group modifications. For example, substituted quinolin-2-ones are synthesized via a multi-step process starting with the formation of a quinoline backbone, followed by nitration and alkylation/arylation at the 4-position. In analogous compounds, such as 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one, the 4-position is functionalized using benzyl or methylamine derivatives under basic conditions (e.g., NaOH or KOH) in solvents like 1,4-dioxane or t-butanol . Key steps include:

  • Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄.
  • Amination : Introduction of the benzyl(methyl)amino group via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for purity ≥95% .

Advanced: How can solvent and base selection impact the yield of the benzyl(methyl)amino substitution reaction?

Reaction optimization studies on similar quinoline derivatives demonstrate that solvent polarity and base strength critically influence substitution efficiency. For example:

  • Solvents : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of the amine, improving substitution yields compared to t-butanol .
  • Bases : Strong bases like NaOH (vs. KOtBu) accelerate deprotonation of the amine, but may promote side reactions (e.g., hydrolysis of the nitro group). A balance between reactivity and stability is essential .
  • Temperature : Reactions performed at 60–80°C typically achieve >70% yield, while higher temperatures risk decomposition .

Basic: What analytical techniques are recommended to confirm the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., benzyl/methyl groups at 4-position, nitro group at 3-position). Aromatic proton signals in the 7.0–8.5 ppm range confirm the quinoline backbone .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 351.12 [M+H]⁺) validate the molecular formula (C₁₈H₁₇N₃O₃) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related compounds like 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one .

Advanced: How can researchers resolve contradictions in reported biological activities of nitroquinoline derivatives?

Discrepancies often arise from structural variations in substituents. For instance:

Structural Feature Impact on Activity Example
Nitro Group Position 3-Nitro enhances antimicrobial activity vs. 5-nitro3-Nitroquinoline derivatives
Benzyl vs. Methyl Substitution Benzyl groups improve lipid solubility and cellular uptake8-(Benzyloxy)quinoline analogs
Methodological solutions include:
  • Comparative SAR Studies : Systematically vary substituents while holding other groups constant.
  • Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .

Basic: What safety precautions are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from nitro groups .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: What strategies mitigate interference from nitro group reduction during biological assays?

The nitro group (–NO₂) is prone to enzymatic reduction in vivo, generating reactive intermediates that confound activity measurements. Solutions include:

  • Metabolic Stabilization : Co-administer with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) .
  • Pro-drug Design : Mask the nitro group as a stable precursor (e.g., nitroreductase-activated pro-drugs).
  • Spectroscopic Monitoring : Track nitro reduction via UV-Vis absorbance shifts (λmax ~400 nm for –NO₂) .

Advanced: How can computational modeling predict the binding affinity of this compound to target proteins?

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). Focus on hydrogen bonding between the nitro group and active-site residues .
  • QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with experimental IC₅₀ values .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Basic: What chromatographic methods ensure high purity (>98%) of the final product?

  • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
  • TLC Validation : Silica gel plates, ethyl acetate/hexane (1:1), Rf ~0.5 .

Advanced: How does the electron-withdrawing nitro group influence the compound's reactivity in further functionalization?

The –NO₂ group deactivates the quinoline ring, directing electrophilic substitution to the 6- and 8-positions. For example:

  • Halogenation : Requires harsh conditions (e.g., Cl₂/FeCl₃ at 80°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position is feasible with Pd(PPh₃)₄ catalysts .

Advanced: What mechanistic insights explain the compound's stability under acidic vs. basic conditions?

  • Acidic Conditions : Protonation of the quinoline nitrogen increases ring stability, preventing decomposition.
  • Basic Conditions : Hydrolysis of the amide bond at the 2-position is observed in analogs (e.g., morpholine derivatives), necessitating pH-controlled storage (pH 4–6) .

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